Optimized PEG2 Linker Length for PROTAC Ternary Complex Formation vs. PEG4 Analogs
In a systematic study of PROTAC linker length, the PEG2 variant (LCL-ER(dec)-P2) demonstrated ERα degradation activity comparable to the optimal PEG3 linker, while the PEG4 variant (LCL-ER(dec)-P4) showed reduced efficacy [1]. All linkers exhibited similar target binding affinity (IC₅₀ = 30–50 nM), confirming that the differential degradation activity was due to the spatial constraints imposed by linker length, not target engagement [1]. This indicates that the 2-unit PEG spacer of Azido-PEG2-C2-Boc provides a critical balance of flexibility and compactness required for efficient ubiquitin transfer.
| Evidence Dimension | ERα degradation activity (Western blot quantification) |
|---|---|
| Target Compound Data | PEG2 linker (LCL-ER(dec)-P2): Significant degradation activity, comparable to PEG3 |
| Comparator Or Baseline | PEG4 linker (LCL-ER(dec)-P4): Reduced degradation activity |
| Quantified Difference | PEG2 maintained high degradation efficiency, while PEG4 showed a notable decrease in potency |
| Conditions | Cell-based assay; Western blotting for ERα protein levels |
Why This Matters
This demonstrates that the 2-unit PEG length of Azido-PEG2-C2-Boc is a validated choice for achieving productive ternary complex geometry, directly impacting the biological success of a PROTAC project.
- [1] MEDCHEM NEWS. 2023. Vol. 33, No. 2, p. 24-52. Figure 3: Optimization of linker length in decoy nucleic acid-type PROTACs. View Source
